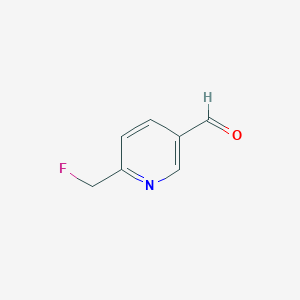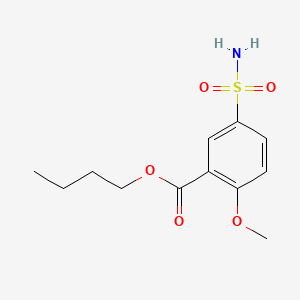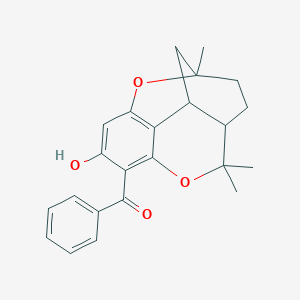![molecular formula C20H13BrCl2N4S B12044774 4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 477330-42-0](/img/structure/B12044774.png)
4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a bromophenyl group, and a dichlorobenzyl sulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the bromophenyl and dichlorobenzyl sulfanyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The bromophenyl and dichlorobenzyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in a wide variety of derivatives with different substituents.
科学的研究の応用
4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the bromophenyl group can participate in binding interactions, while the dichlorobenzyl sulfanyl moiety may influence the compound’s overall reactivity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-bromophenyl)-2-((2,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 4-(4-bromophenyl)-2,6-diphenylphenol
Uniqueness
4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the triazole ring can enhance binding affinity to certain targets, while the bromophenyl and dichlorobenzyl sulfanyl groups can influence the compound’s reactivity and stability.
特性
CAS番号 |
477330-42-0 |
|---|---|
分子式 |
C20H13BrCl2N4S |
分子量 |
492.2 g/mol |
IUPAC名 |
4-[4-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13BrCl2N4S/c21-14-4-6-15(7-5-14)27-19(13-8-10-24-11-9-13)25-26-20(27)28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2 |
InChIキー |
LMXRZWNXFNSDOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044718.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12044722.png)
![3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044726.png)
![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044737.png)
![6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044745.png)
![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044760.png)

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)
